Trpc6-IN-1 was identified through high-throughput screening methods aimed at discovering novel pharmacological agents that modulate TRPC6 activity. It belongs to the class of small-molecule inhibitors and has been characterized for its specificity and potency against TRPC6 channels. The discovery of Trpc6-IN-1 is significant in the context of developing targeted therapies for conditions such as Duchenne muscular dystrophy, where TRPC6 contributes to pathological calcium influx and muscle degeneration .
The synthesis of Trpc6-IN-1 involves several chemical reactions that typically include:
While specific synthetic routes for Trpc6-IN-1 are proprietary, similar compounds often utilize established organic synthesis methodologies to achieve high yields and purity levels.
Trpc6-IN-1's molecular structure features a unique arrangement conducive to binding selectively to the TRPC6 channel. The compound's design incorporates functional groups that enhance its interaction with the target protein, facilitating its inhibitory action.
The structural analysis reveals:
Trpc6-IN-1 participates in several chemical reactions primarily related to its interaction with TRPC6 channels:
The mechanism by which Trpc6-IN-1 exerts its effects involves:
Experimental data support this mechanism, showing reduced calcium influx in cells treated with Trpc6-IN-1 compared to untreated controls.
Trpc6-IN-1 exhibits several notable physical and chemical properties:
These properties are essential for understanding the compound's behavior in biological systems and its potential formulation into therapeutic agents.
Trpc6-IN-1 has significant potential applications in scientific research and medicine:
CAS No.: 85551-10-6
CAS No.: 2134602-45-0
CAS No.: 58-36-6
CAS No.:
CAS No.: 290308-51-9